

PNU-292137: An In-depth Technical Guide on Target Specificity and Validation

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Compound of Interest

Compound Name: PNU-292137

Cat. No.: B1678931

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Abstract

PNU-292137 is a potent 3-aminopyrazole derivative identified as a selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2). This technical guide provides a comprehensive overview of the target specificity and validation of **PNU-292137**, drawing from available preclinical data. The document summarizes key quantitative metrics, outlines relevant experimental methodologies, and visualizes the underlying biological pathways and experimental workflows. While specific, detailed kinase selectivity panel data and explicit experimental protocols for **PNU-292137** are not publicly available, this guide consolidates the existing knowledge and provides context through generalized protocols and established CDK2 signaling pathways.

Introduction to PNU-292137 and its Primary Target: CDK2

PNU-292137 emerged from a high-throughput screening effort as a nanomolar inhibitor of the CDK2/cyclin A and CDK2/cyclin E complexes.^[1] These complexes are critical regulators of cell cycle progression, particularly at the G1/S phase transition and during S phase.^[2] Dysregulation of CDK2 activity is a hallmark of many cancers, making it a compelling target for anticancer therapeutics.^[3] **PNU-292137** belongs to a class of 3-aminopyrazole inhibitors and has demonstrated in vivo antitumor activity in mouse xenograft models.^{[4][5]}

Quantitative Analysis of Target Engagement

The potency of **PNU-292137** and its closely related, optimized analog, PHA-533533, has been characterized through biochemical assays. The following tables summarize the available quantitative data.

Table 1: Biochemical Potency of **PNU-292137**

Compound	Target	Assay Type	Value	Reference
PNU-292137	CDK2/cyclin A	IC50	37 nM	[5]

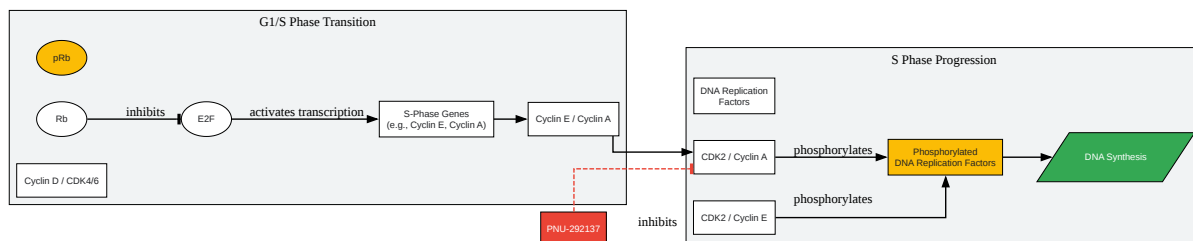
Table 2: Biochemical Potency of the Optimized Analog PHA-533533

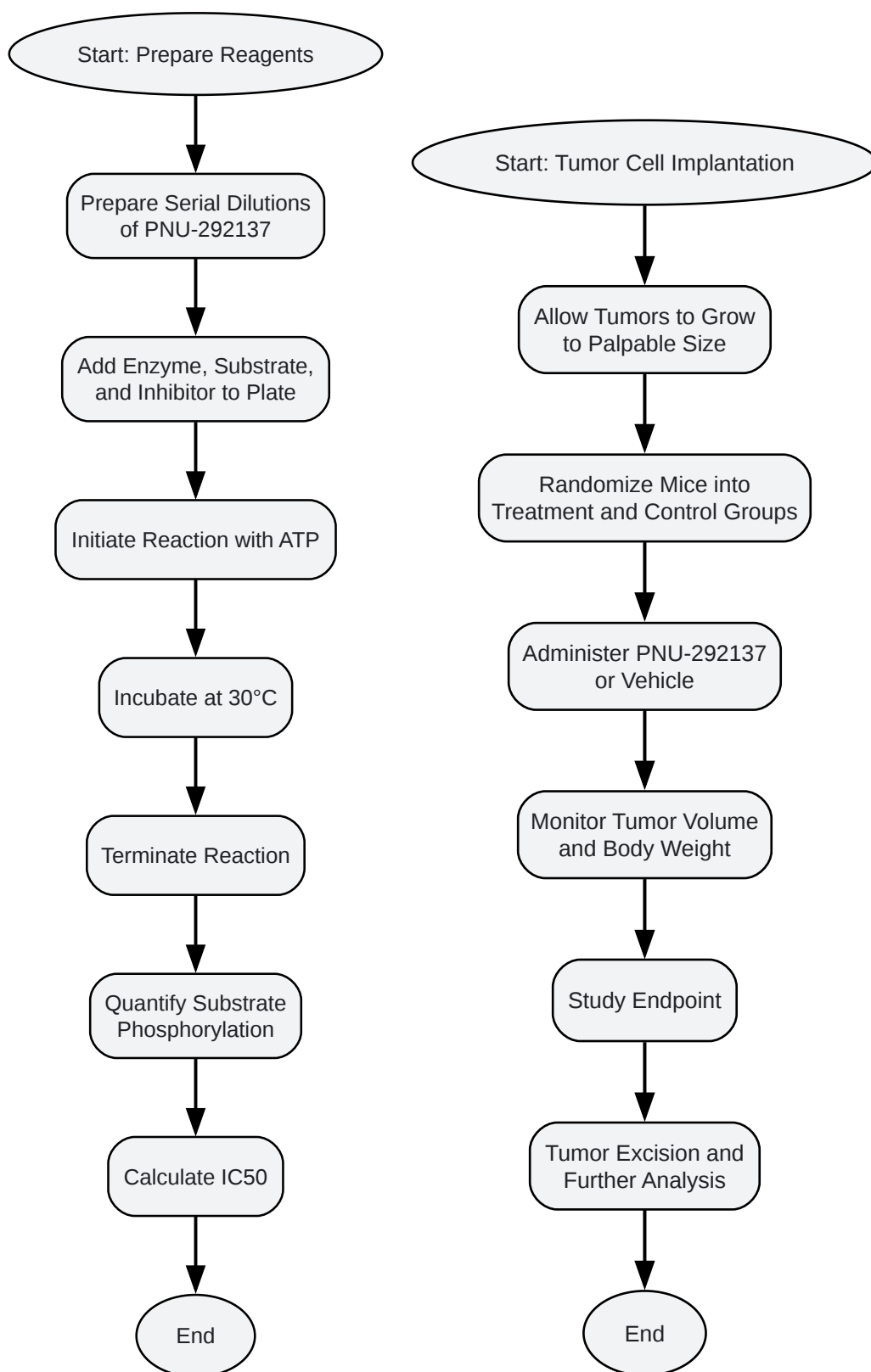
Compound	Target	Assay Type	Value	Reference
PHA-533533	CDK2/cyclin A	Ki	31 nM	[4]

Note: A comprehensive kinase selectivity panel for **PNU-292137** is not publicly available. Such a panel would provide crucial data on the compound's specificity against a broad range of kinases.

Signaling Pathway of CDK2 Inhibition

PNU-292137 exerts its therapeutic effect by inhibiting the kinase activity of CDK2. This intervention disrupts the phosphorylation of key downstream substrates, leading to cell cycle arrest and inhibition of tumor growth. The following diagram illustrates the canonical CDK2 signaling pathway and the point of intervention by **PNU-292137**.





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